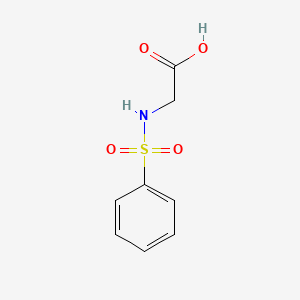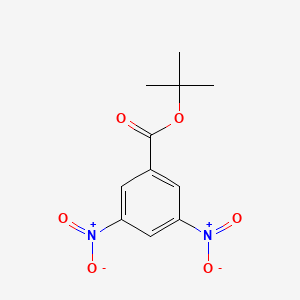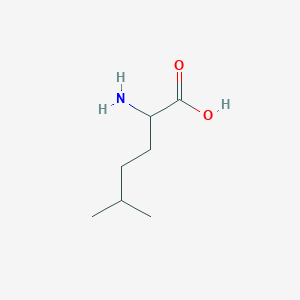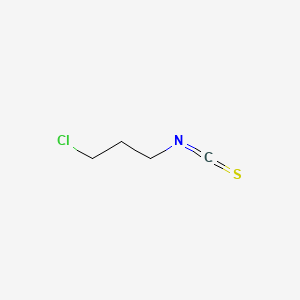
3-Chloropropyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-chloropropyl isothiocyanate and related derivatives often involves reactions between arene-diazonium chlorides and allyl isothiocyanate, leading to aryl-2-chloropropylisothiocyanates. These intermediates can undergo further transformations to yield a variety of structurally complex molecules. For instance, 1,3-dichloropropene, a related compound, is used to synthesize thiazole derivatives via reaction with sodium thiocyanate, showcasing the versatility of chloropropyl isothiocyanate derivatives in organic synthesis (Karpyak et al., 2003); (Hillstrom et al., 2001).
Molecular Structure Analysis
Isothiocyanates, including 3-chloropropyl variants, have unique molecular structures that influence their reactivity and applications. The presence of the isothiocyanate functional group (N=C=S) is crucial for its reactivity, allowing for the synthesis of thioureas, thiazoles, and other nitrogen-sulfur compounds. Structural studies, including X-ray diffraction and quantum chemical calculations, have been employed to understand the conformational preferences and electronic properties of these molecules, which are critical for designing reaction pathways and predicting product selectivity (Gawroński et al., 2009).
Chemical Reactions and Properties
3-Chloropropyl isothiocyanate participates in a wide range of chemical reactions, including those leading to heterocyclic compounds and functionalized polymers. Its reactivity with amines, alcohols, and other nucleophiles has been extensively explored for the synthesis of compounds with potential biological activity. For example, reactions with monoacylhydrazines yield thiosemicarbazides, which can be transformed into thiazolines, illustrating the compound's utility in generating biologically relevant structures (Eschliman & Bossmann, 2019).
Applications De Recherche Scientifique
Isothiocyanates are highly reactive organo-sulphur phytochemicals produced by the hydrolysis of glucosinolates, which are mainly present in cruciferous vegetables . They have unique chemical reactivity and possess anti-cancer, anti-inflammatory, and neuroprotective properties . They also reduce oxidative stress and act as indirect antioxidants as well as antimicrobials .
-
Food Industry
- Isothiocyanates are known to improve the shelf life of foodstuffs due to their antimicrobial properties .
- They are generally regarded as safe (GRAS) compounds and hence are allowed to be added to the food as preservatives .
- Isothiocyanates incorporated food packaging films have become popular in the last decade .
- They are known to act as substrates to activate lactoperoxidases (LPO) for extension of shelf life of dairy products due to its bactericidal and bacteriostatic properties .
-
Pharmacological Industry
-
Antimicrobial Activity
-
Biochemistry
-
Synthetic Chemistry
-
Agrochemicals
-
Natural Products
- Isothiocyanates are abundantly present in natural products and bioactive compounds .
- They have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against HIV .
-
Defense Chemicals
-
Biological Assays
Safety And Hazards
Propriétés
IUPAC Name |
1-chloro-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOBQSQLJDLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182269 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl isothiocyanate | |
CAS RN |
2799-72-6 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2799-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



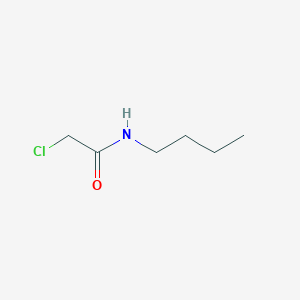
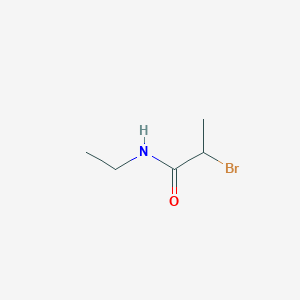
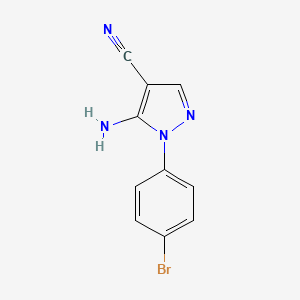
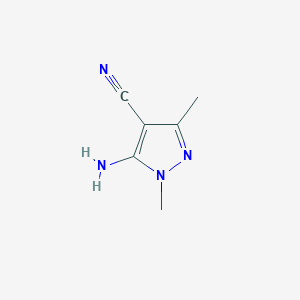
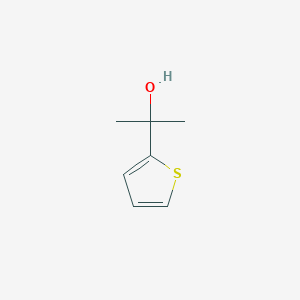
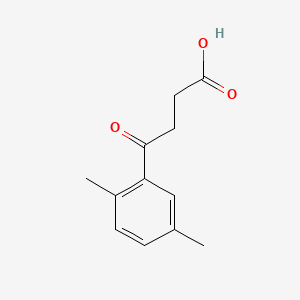
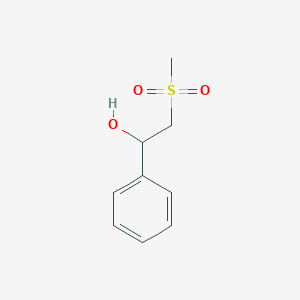
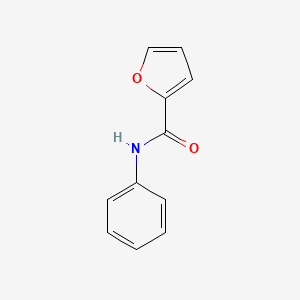
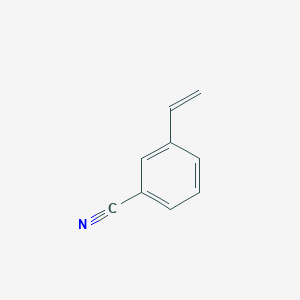
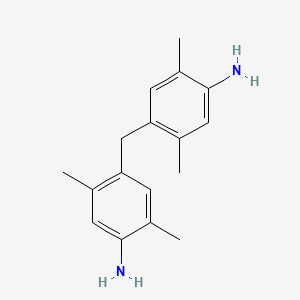
![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)
